molecular formula C15H18O3 B14163893 Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- CAS No. 104199-03-3

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)-

Cat. No.: B14163893
CAS No.: 104199-03-3
M. Wt: 246.30 g/mol
InChI Key: FZFJBTWPZYFGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound with a unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[1,8-bc]pyran derivatives, including Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)-, can be achieved through rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method involves the activation of C-H bonds and subsequent annulation to form the polycyclic structure. The reaction conditions typically include the use of rhodium catalysts, such as rhodium(III) complexes, under oxidative conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of rhodium catalysts and oxidative conditions can be optimized for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-bc)pyran-2,7-dione derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted naphtho[1,8-bc]pyran compounds.

Scientific Research Applications

Naphtho(1,8-bc)pyran-2,7-dione derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[1,8-bc]pyran-2,7-dione derivatives involves interactions with specific molecular targets and pathways. These compounds can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its functional groups .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]pyran derivatives: Similar polycyclic structures with different substitution patterns.

    Benzopyran derivatives: Compounds with a benzene ring fused to a pyran ring, exhibiting similar chemical properties.

    Chromene derivatives: Compounds with a benzopyran structure, known for their diverse biological activities.

Uniqueness

Naphtho(1,8-bc)pyran-2,7-dione derivatives are unique due to their specific polycyclic structure and the presence of multiple functional groups. This uniqueness imparts distinct chemical and biological properties, making them valuable in various research and industrial applications .

Properties

CAS No.

104199-03-3

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6,10,13-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione

InChI

InChI=1S/C15H18O3/c1-8-4-5-10-9(2)6-12(16)14-15(10,3)11(8)7-13(17)18-14/h4,6,10-11,14H,5,7H2,1-3H3

InChI Key

FZFJBTWPZYFGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.